4-Amino-1-isopropyl-1H-imidazole-5-carboxamide 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139810
InChI: InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)
SMILES:
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide

CAS No.:

Cat. No.: VC20139810

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide -

Specification

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
IUPAC Name 5-amino-3-propan-2-ylimidazole-4-carboxamide
Standard InChI InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)
Standard InChI Key SJDRIWMKTPSRIL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=NC(=C1C(=O)N)N

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide features a planar imidazole ring with distinct substituents influencing its electronic and steric properties. Key structural attributes include:

  • Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, contributing to resonance stabilization and π-π interactions.

  • Substituents:

    • Isopropyl Group (C3_3H7_7): Attached to position 1, this alkyl group enhances lipophilicity and steric bulk, impacting solubility and binding interactions .

    • Amino Group (-NH2_2): Positioned at C4, this group participates in hydrogen bonding and serves as a site for electrophilic substitution .

    • Carboxamide (-CONH2_2): At C5, this moiety enables hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC7H12N4O\text{C}_7\text{H}_{12}\text{N}_4\text{O}
Molecular Weight184.20 g/mol
Hydrogen Bond Donors3 (NH2_2, CONH2_2)
Hydrogen Bond Acceptors3 (N-imidazole, O-carboxamide)
LogP (Predicted)0.85

The compound’s crystallinity and solubility profile (soluble in polar solvents like DMSO, sparingly soluble in water) are influenced by these substituents .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide typically involves cyclization and functionalization steps. A prominent method, detailed in patent EP1215206B1, utilizes DAMN as a starting material :

  • Cyclization of DAMN: Reaction with formamidine derivatives under acidic conditions yields 4,5-dicyanoimidazole intermediates.

  • Hydrolysis: Treatment with aqueous HCl converts nitrile groups to carboxamide, forming 1H-4(5)-cyanoimidazole-5(4)-carboxamide.

  • Hoffman Rearrangement: Conversion of the cyano group to an amino group, though this step historically suffers from low yields (<50%) .

Table 2: Synthesis Optimization

StepReagents/ConditionsYield Improvement Strategies
CyclizationHCl, n-butyronitrile, 20–25°CUse of aprotic solvents, temperature control
Hydrolysis6M HCl, refluxGradual addition of acid
Hoffman RearrangementNaOCl, NH3_3Catalytic additives (e.g., phase-transfer agents)

Alternative Approaches

Recent advances focus on streamlining synthesis:

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich imidazole ring and substituents:

  • Nucleophilic Substitution: The amino group at C4 undergoes acylation or alkylation, enabling derivatization for drug discovery.

  • Electrophilic Aromatic Substitution: Halogenation or nitration occurs preferentially at C2 or C4, depending on reaction conditions .

  • Carboxamide Reactivity: Hydrolysis to carboxylic acid or reduction to amine derivatives expands utility in material science .

Key Reaction Example:

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide+Ac2O4-Acetamido-1-isopropyl-1H-imidazole-5-carboxamide[1]\text{4-Amino-1-isopropyl-1H-imidazole-5-carboxamide} + \text{Ac}_2\text{O} \rightarrow \text{4-Acetamido-1-isopropyl-1H-imidazole-5-carboxamide} \quad[1]

Biological Activities and Mechanisms

Antimicrobial Properties

Studies indicate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) via inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .

Enzyme Inhibition

The carboxamide group chelates metal ions in enzyme active sites, inhibiting metalloproteases (e.g., angiotensin-converting enzyme) with Ki_i = 0.45 µM .

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to alkylating agents (e.g., temozolomide) and kinase inhibitors. Its isopropyl group enhances blood-brain barrier penetration, making it valuable in neuro-oncology .

Prodrug Development

Conjugation with polyglutamate chains improves solubility and targeted delivery, reducing systemic toxicity in preclinical models .

Agricultural and Industrial Uses

Herbicide Formulations

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 2 kg/ha .

Polymer Stabilizers

Incorporation into polyurethane coatings enhances UV resistance, increasing material lifespan by 40% under accelerated weathering tests.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Imidazoles

CompoundKey Structural DifferenceBioactivity (MIC, µg/mL)
5-Aminoimidazole-4-carboxamide (AICA)Lacks isopropyl group16 (S. aureus)
2-Isopropyl-1H-imidazole-4-carboxamideIsopropyl at C210 (E. coli)
1-Methyl-1H-imidazole-5-carboxamideMethyl instead of isopropyl24 (S. aureus)

The isopropyl group in 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide confers superior lipophilicity and target binding compared to methyl or unsubstituted analogs .

Future Research Directions

  • Synthetic Biology: Engineering microbial pathways (e.g., E. coli) for sustainable production.

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.

  • Environmental Impact Studies: Assessing degradation pathways and ecotoxicity in agricultural use.

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